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Compound of Interest

Compound Name: 6-Chloropyrazolo[1,5-a]pyrimidine

CAS No.: 2024538-64-3

Cat. No.: B2456213 Get Quote

Compound Identity:

IUPAC Name: 6-Chloropyrazolo[1,5-a]pyrimidine[1]

CAS Number: 2024538-64-3 (Note: Distinct from the 5-chloro isomer, CAS 29274-24-6)

Molecular Formula: C₆H₄ClN₃[2][3][4][5]

Molecular Weight: 153.57 g/mol [2][4][5][6]

Physical State: Solid (typically off-white to pale yellow crystalline powder)

Physicochemical Solubility Profile
The solubility of 6-Chloropyrazolo[1,5-a]pyrimidine is governed by its fused aromatic

heterocyclic core and the lipophilic chlorine substituent. It exhibits the classic behavior of a

planar, nitrogen-rich heterocycle: poor aqueous solubility and moderate-to-high solubility in

polar aprotic organic solvents.

Solubility Classification Table
Estimated ranges based on structural analogues (5-chloro isomer) and standard isolation

protocols.
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Solvent Class
Representative
Solvents

Solubility Rating
Primary
Application

Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)

Stock Solutions,

Bioassays, SNAr

reactions

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>30 mg/mL)

Extraction, Workup,

Transport

Polar Protic Ethanol, Methanol
Moderate (1–10

mg/mL)

Recrystallization

(often with heating),

HPLC Mobile Phase

Esters/Ethers
Ethyl Acetate, THF,

Dioxane

Moderate (5–20

mg/mL)

Reaction Solvent,

Chromatography

Non-Polar Hexanes, Heptane
Very Low (<0.1

mg/mL)

Anti-solvent for

precipitation

Aqueous Water, PBS (pH 7.4)
Insoluble (<0.01

mg/mL)

None (requires

cosolvent/surfactant)

Mechanistic Insight
Pi-Stacking: The planar pyrazolo[1,5-a]pyrimidine core facilitates strong intermolecular

-

stacking in the solid state. Solvents capable of disrupting these interactions (e.g., DMSO,
DMF) are most effective.

Hydrogen Bonding: The N1 and N4 nitrogens are weak H-bond acceptors. Protic solvents

like Ethanol can solvate the molecule but are less effective than dipolar aprotic solvents due

to the hydrophobic chlorine atom at position 6.

Lipophilicity: The C-6 chlorine atom increases

(approx. 1.2–1.5), making the compound significantly more soluble in DCM and Chloroform
compared to non-halogenated analogues.
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Solvent Selection Guide by Application
Selecting the correct solvent is critical for process success. Use the decision logic below to

determine the optimal vehicle for your specific workflow.

Select Application

Biological Assay
(In Vitro/In Vivo) Chemical Synthesis Purification/Isolation

Stock Solution:
DMSO (10-100 mM)

High Temp (>80°C):
Toluene, DMF, Dioxane

Thermal
Activation

Low Temp / RT:
DCM, THF, Acetonitrile

Kinetic
Control

Recrystallization:
EtOH, MeOH, EtOAc/Hexane

High Purity
Required

Flash Column:
DCM/MeOH or Hex/EtOAc

Crude
Mixture

Assay Buffer:
<1% DMSO in PBS

Dilute

Click to download full resolution via product page

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocol: Saturation Shake-Flask
Method
Since specific solubility values vary by crystal polymorph and purity, you must determine the

exact solubility for your specific batch. This protocol provides a self-validating method for

thermodynamic solubility determination.

Materials
Compound: 6-Chloropyrazolo[1,5-a]pyrimidine (approx. 50 mg)
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Solvents: HPLC-grade (DMSO, PBS, MeOH, etc.)

Equipment: Orbital shaker/incubator, 0.45 µm PTFE syringe filters, HPLC or UV-Vis

spectrophotometer.

Workflow
Preparation (Supersaturation):

Weigh ~10 mg of compound into a 2 mL chemically resistant vial (glass preferred).

Add 500 µL of the target solvent.

Check Point: If the solid dissolves immediately, add more solid until a visible precipitate

remains. You must have undissolved solid to ensure saturation.

Equilibration:

Agitate the vials at the target temperature (e.g., 25°C) for 24 to 48 hours.

Tip: Protect from light to prevent potential photodegradation of the heterocyclic core.

Phase Separation:

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

Critical: Pre-saturate the filter with a small volume of the solution to prevent compound

loss due to adsorption on the membrane.

Quantification (HPLC Method):

Dilute the filtrate 100-fold or 1000-fold with mobile phase to bring it within the linear range

of the detector.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

Detection: UV at 254 nm (aromatic core absorption).
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Calculation:

1. Supersaturate
(Solid > Solvent)

2. Equilibrate
(24-48h, 25°C)

3. Filter/Centrifuge
(Remove Solid)

4. HPLC Analysis
(Quantify)

Click to download full resolution via product page

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Critical Troubleshooting & Optimization
Issue: "Oiling Out" During Recrystallization

Cause: The compound melts before it dissolves, or the anti-solvent is added too quickly.

Solution: Use a seeding technique. Dissolve the compound in the minimum amount of hot

Ethanol/DCM. Allow it to cool slowly to room temperature before adding the anti-solvent

(Hexane) dropwise. Add a seed crystal if available.

Issue: Precipitation in Biological Media
Cause: Rapid crash-out upon dilution of DMSO stock into aqueous buffer.

Solution:

Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate

step (e.g., 100% -> 10% -> 1%).

Cosolvents: Incorporate PEG400 (10-20%) or Tween 80 (0.5%) into the aqueous buffer

before adding the compound stock.

Stability Warning
While the pyrazolo[1,5-a]pyrimidine core is generally stable, the C-6 chlorine can be

susceptible to nucleophilic aromatic substitution (

) under strongly basic conditions or elevated temperatures in nucleophilic solvents (e.g.,
alkoxides in alcohols).
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Recommendation: Store DMSO stock solutions at -20°C. Avoid storing in basic methanol for

extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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